molecular formula C19H23FN2O2S B2724393 2-((4-fluorophenyl)thio)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1211754-24-3

2-((4-fluorophenyl)thio)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2724393
CAS RN: 1211754-24-3
M. Wt: 362.46
InChI Key: CUQRLKNMXCPRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a member of the thioamide family and is known to have a variety of applications in the field of medicine. In

Scientific Research Applications

Synthesis and Chemical Properties

This compound, due to its complex structure, is likely involved in synthetic chemistry research aimed at developing novel compounds with potential therapeutic applications. Studies often explore synthetic routes for creating structurally similar compounds, examining their chemical properties and potential biological activities. For instance, compounds with a furan moiety and substituted piperidines are synthesized for their pharmacological properties, including antagonist activity against specific receptors like 5-HT2, indicating a methodological focus on creating entities with defined biological actions (Watanabe et al., 1993).

Pharmacological Characterization

Research on analogs or derivatives similar in structure to "2-((4-fluorophenyl)thio)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide" often aims to identify and characterize their pharmacological profiles. For example, studies on kappa-opioid receptor antagonists or histamine H2 receptor antagonists explore the therapeutic potentials of these compounds in treating conditions such as depression, addiction, or gastric disorders, respectively (Grimwood et al., 2011), (Hirakawa et al., 1998).

Biological and Antimicrobial Activities

Further research into compounds with similar frameworks involves evaluating their biological activities, including antimicrobial properties. This line of investigation assesses the potential of these compounds as treatments for bacterial infections or as agents in the study of biological mechanisms. For example, the synthesis and evaluation of novel derivatives for their antidepressant and antianxiety activities highlight the broad spectrum of pharmacological research directed at understanding and exploiting the therapeutic benefits of such compounds (Kumar et al., 2017).

Advanced Materials and Chemical Analysis

Compounds like "this compound" also find applications in materials science and analytical chemistry. Research may focus on their incorporation into polymers or their use in developing novel analytical methods, demonstrating the versatility and wide-ranging applications of such chemical entities in scientific research (Baldwin et al., 2008).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-16-3-5-18(6-4-16)25-14-19(23)21-12-15-7-9-22(10-8-15)13-17-2-1-11-24-17/h1-6,11,15H,7-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQRLKNMXCPRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.